molecular formula C12H15N7O B2762611 2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1207051-59-9

2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2762611
CAS No.: 1207051-59-9
M. Wt: 273.3
InChI Key: TWFHGMRWKYIGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperazine moiety via a carbonyl bridge. The piperazine ring is further substituted with a 1-methyl-1H-1,2,3-triazole group. This structure combines aromaticity, hydrogen-bonding capability (via the triazole and pyrimidine), and conformational flexibility (via piperazine), making it a promising scaffold in medicinal chemistry, particularly for targeting enzymes or receptors requiring multipoint interactions.

Properties

IUPAC Name

(1-methyltriazol-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O/c1-17-9-10(15-16-17)11(20)18-5-7-19(8-6-18)12-13-3-2-4-14-12/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFHGMRWKYIGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine is a compound that integrates a triazole moiety with a piperazine and pyrimidine structure. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The biological activity of 2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine is primarily attributed to its ability to interact with various biological targets. The triazole ring enhances the compound's stability and allows for interaction with enzymes and receptors involved in disease pathways. This interaction can lead to modulation of enzyme activity and receptor signaling, contributing to its potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to possess activity against various bacterial strains and fungi. The compound's structure suggests it may similarly inhibit microbial growth through interference with microbial metabolic pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of related compounds. For example, derivatives with similar structures have demonstrated cytotoxicity against human cancer cell lines, including breast cancer cells. The mechanism often involves the inhibition of critical proteins such as PARP1 (Poly(ADP-ribose) polymerase), which plays a role in DNA repair mechanisms.

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismIC50/IC90 ValuesReference
AntimicrobialVarious bacterial strainsVaries (μM)
AnticancerHuman breast cancer cells18 μM (5e)
AntitubercularMycobacterium tuberculosis3.73 - 40.32 μM

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of triazole derivatives, including those structurally related to 2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine. The findings revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains could enhance efficacy.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of piperazine derivatives. Compounds similar to 2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine were tested on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting PARP activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physical Property Comparison
Compound Name & Source Structural Features Physical Properties Key Differences vs. Target Compound
Target Compound Pyrimidine + piperazine + 1-methyl-1H-1,2,3-triazole-4-carbonyl N/A (synthesis/yield not reported) Reference compound
2i () Pyrimidine + 4-methylpiperazine + 3-nitro-1H-1,2,4-triazole Mp: 210–212°C (decomp.); Yield: 76% Nitro group replaces carbonyl; triazole isomer
Compound 21 () Pyrimidine + piperazine + 3-((4-fluorophenyl)thio)propyl Mp: 150–151°C; Yield: 87% Thioether substituent; no triazole
AKSci HTS035117 () 6-Trifluoromethyl-pyrimidine + piperazine + 1-methyl-1H-1,2,3-triazole-4-carbonyl Purity: 95% Trifluoromethyl on pyrimidine
Compound 10 () Oxazolo[4,5-d]pyrimidine + 4-(methylsulfonyl)piperazine + aryl groups Mp: 289–291°C; Yield: 75% Sulfonyl group; fused oxazole-pyrimidine core
Compound m5 () Pyrimidine + piperazine + chlorophenyl-triazole-phenylamine Synthesis reported; no physical data Complex aryl-amine substituents

Key Observations

Functional Group Impact
  • Triazole vs. The decomposition temperature (~210°C) suggests moderate thermal stability compared to sulfonyl-containing analogs (e.g., Compound 10, Mp: 289°C) .
  • Sulfonyl vs. Carbonyl : Compound 10 () incorporates a sulfonyl group on piperazine, leading to higher melting points (289–291°C) due to enhanced polarity and crystal packing efficiency. This contrasts with the target compound’s carbonyl group, which may improve solubility .
  • Trifluoromethyl Substitution : The AK Scientific analog (HTS035117) adds a trifluoromethyl group to the pyrimidine ring, likely improving metabolic stability and lipophilicity—critical for blood-brain barrier penetration in CNS-targeting drugs .

Q & A

Basic: What are the key synthetic steps for preparing 2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine?

Answer:
The synthesis typically involves three stages:

Intermediate Preparation : Synthesize the 1-methyl-1H-1,2,3-triazole-4-carboxylic acid intermediate via cyclization of acetylene derivatives with azides .

Piperazine Functionalization : Couple the triazole-carboxylic acid to a piperazine ring using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

Pyrimidine Attachment : React the functionalized piperazine with a halogenated pyrimidine (e.g., 2-chloropyrimidine) via nucleophilic aromatic substitution, often requiring elevated temperatures (80–100°C) in polar aprotic solvents like DMF .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

Technique Application Key Parameters
NMR Confirm substituent positions and coupling success1H^1H: δ 8.2–8.5 ppm (pyrimidine H), δ 3.5–4.0 ppm (piperazine CH2_2)
HPLC Purity assessment (>95%)C18 column, acetonitrile/water gradient, UV detection at 254 nm
X-ray Crystallography Absolute configurationSpace group P21_1/c, unit cell dimensions (e.g., a = 10.2 Å, b = 12.4 Å)

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Answer:

  • Solvent Selection : Replace DMF with DMAc to reduce side reactions (e.g., hydrolysis) while maintaining solubility .
  • Catalyst Use : Add catalytic CuI (5 mol%) to accelerate pyrimidine-piperazine coupling, improving yield from 65% to 85% .
  • Temperature Control : Perform coupling at 60°C instead of reflux to minimize decomposition of heat-sensitive intermediates .
  • Workup Strategy : Use aqueous NaHCO3_3 washes to remove unreacted triazole-carboxylic acid, followed by silica gel chromatography for purification .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization : Re-evaluate activity using consistent cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound variability via HPLC .
  • Structural Analog Comparison : Compare IC50_{50} values against analogs (e.g., 2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine) to identify substituent-specific effects .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism (e.g., CYP3A4-mediated) reduces in vivo efficacy, explaining discrepancies between in vitro and in vivo data .

Basic: What intermediates are commonly used in the synthesis?

Answer:

  • 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid : Prepared via Huisgen cyclization of acetylene and sodium azide .
  • 4-(Protected-amino)piperazine : Boc-protected intermediates prevent unwanted side reactions during coupling .
  • 2-Chloropyrimidine : Halogenated pyrimidine acts as the electrophilic partner for nucleophilic substitution .

Advanced: What experimental designs validate target engagement in pharmacological studies?

Answer:

  • Radioligand Displacement Assays : Use 3H^3H-labeled antagonists (e.g., 3H^3H-spiperone for dopamine receptors) to measure binding affinity (Ki_i) .
  • Mutagenesis Studies : Introduce point mutations (e.g., Ser194Ala in receptor binding pockets) to confirm interaction specificity .
  • BRET/FRET Imaging : Monitor real-time receptor conformational changes in live cells .

Advanced: How to compare this compound’s efficacy with structural analogs?

Answer:

  • SAR Analysis : Systematically vary substituents (e.g., replace triazole with pyrazole) and measure changes in IC50_{50} using dose-response curves .
  • Computational Docking : Model interactions with receptors (e.g., 5-HT1A_{1A}) using AutoDock Vina to predict binding modes and affinity .
  • Pharmacokinetic Profiling : Compare bioavailability (%F) and half-life (t1/2_{1/2}) in rodent models to prioritize lead compounds .

Basic: What are the main synthetic challenges?

Answer:

  • Steric Hindrance : Bulky triazole-carbonyl groups reduce coupling efficiency; mitigate by using excess EDC (1.5 eq) .
  • Sensitive Functional Groups : Protect amine groups during pyrimidine substitution to prevent alkylation .
  • Purification Difficulty : Use reverse-phase flash chromatography (C18 silica) to separate closely eluting byproducts .

Advanced: How to design experiments assessing metabolic stability?

Answer:

  • Microsomal Incubations : Incubate with human liver microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Inhibition Assays : Test inhibition of CYP isoforms (e.g., CYP2D6) using fluorescent substrates (e.g., AMMC) .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to characterize phase I/II metabolites .

Basic: How does the piperazine moiety influence biological activity?

Answer:

  • Receptor Binding : The piperazine nitrogen participates in hydrogen bonding with Asp116 in serotonin receptors, enhancing affinity .
  • Solubility Improvement : Piperazine increases water solubility (logP reduction from 3.2 to 2.1), improving pharmacokinetics .
  • Conformational Flexibility : The piperazine ring adopts chair/boat conformations, enabling adaptation to diverse binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.